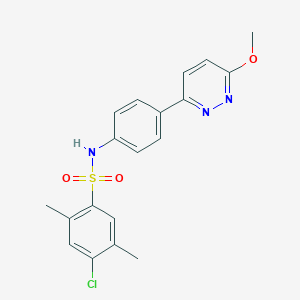

4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Übersicht

Beschreibung

4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Nedisertib , is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a critical enzyme involved in the DNA repair mechanism, specifically in the non-homologous end joining (NHEJ) pathway. It plays a significant role in maintaining genomic stability and integrity .

Mode of Action

Nedisertib acts as a potent and selective inhibitor of DNA-PK activity . It binds to the catalytic subunit of DNA-PK, thereby inhibiting its autophosphorylation . This inhibition disrupts the DNA repair process, leading to accumulation of DNA double-strand breaks, which can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

The inhibition of DNA-PK by Nedisertib primarily affects the NHEJ pathway of DNA repair . This pathway is crucial for the repair of DNA double-strand breaks, which are lethal if left unrepaired. By inhibiting DNA-PK, Nedisertib disrupts the NHEJ pathway, leading to an accumulation of unrepaired DNA breaks .

Result of Action

The inhibition of DNA-PK by Nedisertib leads to the accumulation of DNA double-strand breaks . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication . Therefore, Nedisertib has potential therapeutic applications in the treatment of cancer.

Biochemische Analyse

Biochemical Properties

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit DNA-dependent protein kinase (DNA-PK) activity, which is crucial for DNA repair processes . The compound binds to the active site of DNA-PK, preventing its autophosphorylation and subsequent activation. This interaction highlights its potential as a therapeutic agent in cancer treatment, where DNA repair mechanisms are often dysregulated.

Cellular Effects

The effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to inhibit the proliferation of cancer cells by disrupting the DNA repair pathways . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves several key interactions at the molecular level. The compound binds to the active site of DNA-PK, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in DNA repair, leading to the accumulation of DNA damage. Furthermore, the compound has been shown to modulate the activity of other enzymes and proteins involved in cell signaling pathways, such as the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on DNA-PK activity and cancer cell proliferation even after prolonged exposure. It is essential to monitor the compound’s stability and degradation products to ensure consistent experimental results.

Dosage Effects in Animal Models

The effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA-PK activity and reduces tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is involved in several metabolic pathways. The compound undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes, including P4503A4 and P4502C9 . The primary oxidative metabolites are further conjugated with glucuronic acid to form glucuronides, which are excreted in urine. The compound’s metabolism affects its bioavailability and pharmacokinetics, influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits extensive protein binding, with an unbound fraction of less than 6% . It is distributed widely in tissues, with a higher concentration observed in the liver and kidneys. The compound’s distribution affects its pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA-PK and other nuclear proteins involved in DNA repair . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-12-11-18(13(2)10-16(12)20)27(24,25)23-15-6-4-14(5-7-15)17-8-9-19(26-3)22-21-17/h4-11,23H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMXSVIAMSSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

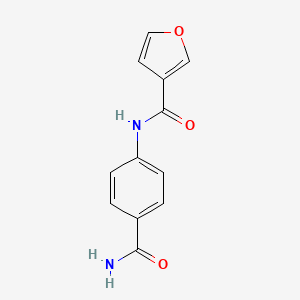

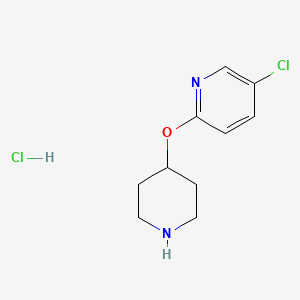

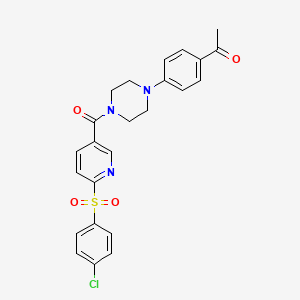

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414908.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}ethan-1-one](/img/structure/B3414926.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3414927.png)

![N-(3-chloro-4-fluorophenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3414931.png)

![ethyl 2-{2-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B3414936.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3414955.png)

![4-[(4-ethenylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B3414969.png)

![2-(2,5-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3414971.png)

![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B3414975.png)

![2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3414986.png)

![N-benzyl-2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414994.png)